molecular formula C30H25Cl2F3N4OS B611399 1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide CAS No. 1253641-65-4

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide

Número de catálogo B611399
Número CAS: 1253641-65-4
Peso molecular: 617.5122
Clave InChI: VQOCBFYUDSBDCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is identified as a potential peripheral CB1-acting antagonist . It has shown negative central effects in CB1R agonist-induced hypothermia and analgesia models, and low brain exposure as indicated by the blood-to-plasma ratio . This compound represents a potential lead in the treatment of metabolic disorders .

Aplicaciones Científicas De Investigación

Obesity Treatment

TM38837 is being developed as a treatment for obesity. It acts as a peripheral CB1 receptor antagonist , which means it targets CB1 receptors located outside the central nervous system (CNS). This is significant because it avoids the psychiatric side effects associated with CNS-active CB1 antagonists .

Type 2 Diabetes Management

The compound has shown promise in managing type 2 diabetes. By focusing on peripheral CB1 receptors, TM38837 may help regulate glucose levels and insulin sensitivity, which are crucial factors in diabetes management .

Metabolic Disorders

In preclinical models, TM38837 has demonstrated efficacy in treating metabolic disorders. This includes improving lipid profiles and reducing the risk of conditions associated with metabolic syndrome .

Reduction of Psychiatric Side Effects

Unlike first-generation CB1 antagonists, TM38837 is designed to minimize penetration into the CNS, thereby reducing the risk of psychiatric side effects such as mood symptoms, anxiety, and suicidal tendencies .

Fear Response Modulation

Research indicates that TM38837 has a reduced fear-promoting effect compared to brain-penetrant CB1 antagonists. This makes it a potential candidate for conditions where fear response needs to be managed without affecting the CNS .

Peripheral CB1 Receptor Research

TM38837 serves as a tool compound in scientific research to understand the role of peripheral CB1 receptors. It helps in distinguishing the peripheral actions of the endocannabinoid system from the central effects .

Drug Safety and Efficacy Studies

The compound’s restricted CNS penetration makes it an ideal candidate for studying the safety and efficacy of peripheral CB1 receptor antagonists, potentially leading to the development of new therapeutic agents .

Clinical Pharmacology

TM38837 has been used in clinical pharmacology to assess the effects of peripheral CB1 receptor antagonism. This includes evaluating its therapeutic relevance and dose ranges for safe application in humans .

Propiedades

IUPAC Name

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOCBFYUDSBDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25Cl2F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018782
Record name TM-38837
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide

CAS RN

1253641-65-4
Record name TM-38837
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide

Q & A

Q1: What is the mechanism of action of TM38837 and what are its primary downstream effects?

A1: TM38837 acts as a peripherally selective cannabinoid receptor type 1 (CB1) antagonist [, , ]. By blocking the CB1 receptor, primarily in peripheral tissues, it is believed to exert effects on metabolism and energy balance [, ]. This selectivity for peripheral CB1 receptors is a key characteristic differentiating it from earlier CB1 antagonists like rimonabant, which exhibited significant central nervous system side effects [, ].

Q2: How does TM38837 compare to rimonabant in terms of its pharmacological profile?

A2: While both TM38837 and rimonabant antagonize CB1 receptors, TM38837 exhibits limited brain penetration compared to rimonabant [, ]. This translates to a reduced potential for central nervous system side effects like anxiety and depression, which plagued the clinical use of rimonabant [, , ]. Despite lower brain occupancy, TM38837 demonstrates comparable efficacy to rimonabant in preclinical models of metabolic disorders [, ].

Q3: What is the evidence for TM38837's peripherally restricted action?

A3: Multiple studies support the limited brain penetration of TM38837. Positron Emission Tomography (PET) studies in nonhuman primates demonstrated significantly lower brain CB1 receptor occupancy with TM38837 compared to rimonabant at similar plasma concentrations []. Furthermore, behavioral studies in mice showed that TM38837 was far less potent than rimonabant in eliciting fear responses when administered systemically []. This suggests that TM38837, at therapeutic doses, may not reach sufficient concentrations in the brain to elicit the same central effects as rimonabant.

Q4: What are the potential therapeutic applications of TM38837?

A4: Given its promising preclinical profile, TM38837 is being investigated for the treatment of metabolic disorders, including obesity [, ]. Its ability to induce weight loss and ameliorate metabolic syndrome-like symptoms in rodent models, coupled with its reduced propensity for psychiatric side effects, makes it an attractive candidate for further clinical development [, , ].

Q5: What are the key pharmacokinetic parameters of TM38837 observed in human studies?

A5: In a study involving healthy human volunteers, TM38837 exhibited a relatively flat plasma concentration profile compared to rimonabant and an estimated terminal half-life of 771 hours []. This suggests a potentially longer duration of action compared to rimonabant.

Q6: What analytical methods have been employed to characterize and study TM38837?

A6: Various techniques have been used to investigate TM38837, including:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation: Used to analyze and compare the effects of TM38837 and other CB1 antagonists in human clinical trials [].
  • Positron Emission Tomography (PET): Employed to evaluate the brain and peripheral tissue distribution of TM38837 in nonhuman primates [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.